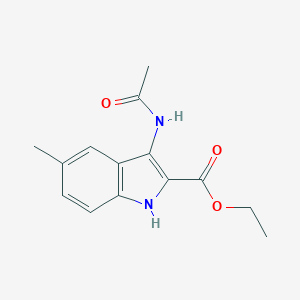![molecular formula C15H14N2O4S B402608 6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B402608.png)
6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Biochemical Pathways
The compound has been identified as a potential inhibitor of the BET bromodomain . The BET family proteins, which include BRD4, have two highly homologous domains: the first bromodomain (BD1) and the second bromodomain (BD2) . The compound shows good selectivity for BET BD1 . It has been shown to mediate the BRD4/NF-κB/NLRP3 inflammatory signaling pathway, significantly improving symptoms of gouty arthritis in a rat model .
Result of Action
The compound has been shown to significantly improve symptoms of gouty arthritis in a rat model . This suggests that the compound may have anti-inflammatory effects.
Análisis Bioquímico
Biochemical Properties
The compound 6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one interacts with the enzyme Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, a cellular degradation pathway that is essential for cell survival during nutrient starvation .
Cellular Effects
6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one, as an Atg4B inhibitor, can affect various types of cells and cellular processes. By inhibiting Atg4B, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one involves binding interactions with Atg4B, leading to the inhibition of this enzyme . This can result in changes in gene expression related to autophagy, thereby affecting cellular function .
Propiedades
IUPAC Name |
6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15-11-3-1-2-10-13(5-4-12(16-15)14(10)11)22(19,20)17-6-8-21-9-7-17/h1-5H,6-9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDULWWLCYAFFSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B402527.png)
![4,5-diphenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402528.png)

![4,5-bis(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402530.png)
![4-[(1-Naphthylimino)methyl]benzoic acid](/img/structure/B402532.png)


![4,5-bis(4-methylphenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402536.png)
![5,10-diiodo-2-(4-iodophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B402537.png)
![4,5-bis(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B402540.png)
![3-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B402541.png)
![4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B402544.png)
![4-Bromo-2-ethoxy-6-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B402547.png)
